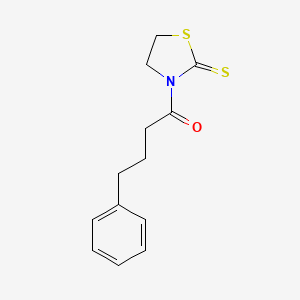
2-Thiazolidinethione, 3-(1-oxo-4-phenylbutyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thiazolidinethione, 3-(1-oxo-4-phenylbutyl)- is a heterocyclic compound that belongs to the thiazolidinethione family These compounds are characterized by a five-membered ring containing both sulfur and nitrogen atoms The specific structure of 2-Thiazolidinethione, 3-(1-oxo-4-phenylbutyl)- includes a thiazolidinethione core with a 1-oxo-4-phenylbutyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolidinethione, 3-(1-oxo-4-phenylbutyl)- typically involves the reaction of thiazolidinethione with a suitable acylating agent. One common method involves the use of 1-oxo-4-phenylbutyl chloride as the acylating agent, which reacts with thiazolidinethione in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Thiazolidinethione, 3-(1-oxo-4-phenylbutyl)- can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidinethione ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the 1-oxo-4-phenylbutyl substituent can be reduced to form alcohols.
Substitution: The hydrogen atoms on the thiazolidinethione ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazolidinethione derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly xanthine oxidase.
Medicine: The compound shows promise in the development of new pharmaceuticals, especially for conditions related to oxidative stress and inflammation.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Thiazolidinethione, 3-(1-oxo-4-phenylbutyl)- involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the conversion of xanthine to uric acid . This inhibition can help manage conditions like hyperuricemia and gout. The compound’s thiazolidinethione moiety is crucial for its binding affinity and inhibitory activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidine-2-thione: A simpler analog without the 1-oxo-4-phenylbutyl substituent.
2-Mercaptothiazoline: Another thiazolidinethione derivative with different substituents.
Uniqueness
2-Thiazolidinethione, 3-(1-oxo-4-phenylbutyl)- is unique due to its specific substituent, which enhances its biological activity and potential applications. The presence of the 1-oxo-4-phenylbutyl group provides additional sites for chemical modification, allowing for the development of derivatives with improved properties.
Propriétés
Numéro CAS |
65439-60-3 |
|---|---|
Formule moléculaire |
C13H15NOS2 |
Poids moléculaire |
265.4 g/mol |
Nom IUPAC |
4-phenyl-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)butan-1-one |
InChI |
InChI=1S/C13H15NOS2/c15-12(14-9-10-17-13(14)16)8-4-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 |
Clé InChI |
OUDWIUXSOWQOFZ-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(=S)N1C(=O)CCCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3-bis(hydroxymethyl)-](/img/structure/B14472724.png)

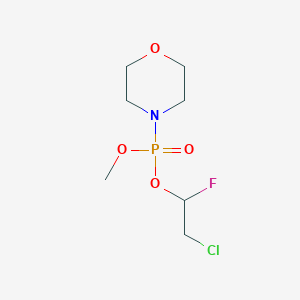


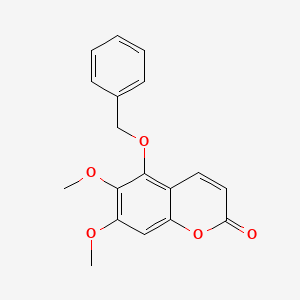
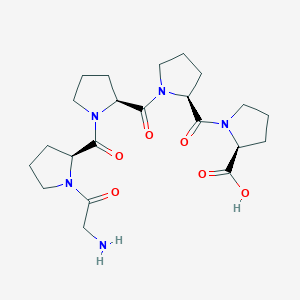
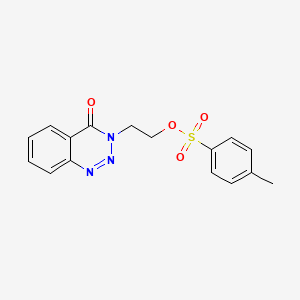
![1-[2-(2-Chloroethoxy)ethoxy]hexane](/img/structure/B14472772.png)


![3-Ethyl-2-[(propan-2-yl)amino]pent-2-enenitrile](/img/structure/B14472782.png)
![2-[(Pyridin-3-yl)sulfanyl]pyridine](/img/structure/B14472790.png)
![7-Hydroxyspiro[2.4]heptan-4-one](/img/structure/B14472795.png)
